(2-methoxycarbonylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate
Description
(2-Methoxycarbonylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylate is a complex tricyclic ester characterized by a central bicyclo[7.3.0]dodecane scaffold substituted with five oxygen atoms (pentaoxa), four methyl groups, and two ester moieties.
Properties
IUPAC Name |
(2-methoxycarbonylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-19(2)26-12-13(27-19)15-18(29-20(3,4)28-15)25-14(12)17(22)24-11-9-7-6-8-10(11)16(21)23-5/h6-9,12-15,18H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMUCRKXGOPAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=CC=C4C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxylate typically involves multiple steps, starting with the preparation of the core tetrahydro-bis(dioxolo)pyran structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxycarbonyl group is then introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2-(Methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its tricyclic core with several derivatives, differing primarily in ester substituents. Key comparisons include:
[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Acetate
- Molecular Formula : C₁₄H₂₂O₇
- Substituent : Methyl acetate (short-chain aliphatic ester).
- Properties : Lower molecular weight (302.32 g/mol) and moderate lipophilicity compared to the target compound. The acetate group enhances solubility in polar aprotic solvents, making it suitable for synthetic intermediates .
[(1S,2R,6R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Dodecanoate
- Molecular Formula : C₂₅H₄₂O₇
- Substituent: Dodecanoate (long-chain aliphatic ester).
- Properties: Higher molecular weight (454.60 g/mol) and pronounced hydrophobicity, likely reducing aqueous solubility. Such esters are explored for sustained-release drug formulations or lipid-based materials .
(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-Carboxylic Acid
- Molecular Formula : C₁₃H₁₈O₇
- Substituent : Free carboxylic acid.
- This derivative serves as a precursor for esterification reactions .
Comparative Data Table
*logP values estimated using QSPR models based on substituent contributions.
Research Findings and Functional Implications
- Synthetic Accessibility: Derivatives like the methyl acetate analog are synthesized via esterification of the tricyclic carboxylic acid precursor, leveraging reagents like acetic anhydride or dodecanoic acid chloride . The target compound’s 2-methoxycarbonylphenyl group may require coupling reactions (e.g., Steglich esterification) for introduction.
- Spectroscopic Profiles : Structural analogs are characterized via ¹H/¹³C-NMR, IR, and X-ray crystallography. For example, the methyl acetate analog’s 3D structure was resolved using crystallography, confirming the tricyclic core’s rigidity .
- Biological Relevance : Benzothiazole-containing tricyclic compounds () exhibit bioactivity, suggesting that the target compound’s aromatic ester could modulate interactions with biological targets (e.g., enzymes or receptors) .
Methodological Considerations for Comparative Analysis
Tools like SimilarityLab () enable rapid identification of analogs by screening databases for shared structural motifs (e.g., the pentaoxatricyclo[7.3.0]dodecane core).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
